molecular formula C39H48F6NOPS B13653805 (R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13653805
M. Wt: 723.8 g/mol
InChI Key: VQLIMNVHXLWDJF-WAKNKHEASA-N
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Description

®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, adamantane moieties, and a sulfinamide functional group, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the trifluoromethyl groups, the formation of the adamantane-phosphanyl moiety, and the final coupling with the sulfinamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel complexes, to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. For example, the trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The adamantane moiety can provide steric bulk, influencing the compound’s binding interactions and stability.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfinamide group.

Uniqueness

The uniqueness of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of trifluoromethyl groups, adamantane moieties, and a sulfinamide functional group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C39H48F6NOPS

Molecular Weight

723.8 g/mol

IUPAC Name

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C39H48F6NOPS/c1-35(2,3)49(47)46-34(29-14-30(38(40,41)42)16-31(15-29)39(43,44)45)32-6-4-5-7-33(32)48(36-17-23-8-24(18-36)10-25(9-23)19-36)37-20-26-11-27(21-37)13-28(12-26)22-37/h4-7,14-16,23-28,34,46H,8-13,17-22H2,1-3H3/t23?,24?,25?,26?,27?,28?,34-,36?,37?,48?,49?/m1/s1

InChI Key

VQLIMNVHXLWDJF-WAKNKHEASA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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